

An In-Depth Technical Guide to the Physicochemical Properties of Pentachlorodisilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pentachlorodisilane**

Cat. No.: **B12657859**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals. Subject: Boiling Point and Vapor Pressure of **Pentachlorodisilane** (Si_2HCl_5)

This technical guide provides a comprehensive overview of the boiling point and vapor pressure of **Pentachlorodisilane**. It includes available quantitative data, detailed experimental methodologies for determining these properties in reactive compounds, and a conceptual illustration of the relationship between temperature, vapor pressure, and boiling point.

Quantitative Data: Boiling Point of Pentachlorodisilane

Pentachlorodisilane is a reactive, colorless liquid utilized as a precursor for silicon-containing thin films in chemical vapor deposition (CVD) processes.^[1] Accurate data on its boiling point and vapor pressure are crucial for safe handling, storage, and process design, particularly in the semiconductor industry.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Consequently, the boiling point varies with the applied pressure. The available data for **Pentachlorodisilane** is summarized below.

Physical Property	Value	Conditions
Boiling Point	147 °C	Standard Atmospheric Pressure (101.325 kPa / 760 mmHg)
Boiling Point	40 - 41 °C	Reduced Pressure (35 hPa / 26.25 mmHg)

Note: Extensive vapor pressure data correlating various temperatures with pressures for **pentachlorodisilane** are not readily available in public literature. Similarly, Antoine equation constants for this specific compound are not published in the reviewed sources.

Experimental Protocols for Determination of Boiling Point and Vapor Pressure

The determination of thermophysical properties for reactive compounds like chlorosilanes requires specialized procedures to prevent sample degradation and ensure safety.

Chlorosilanes are unstable in the presence of moisture and can self-ignite in air, necessitating handling under an inert atmosphere (e.g., nitrogen or argon).[2][3][4]

Two common methods for determining the boiling point of a liquid are the distillation method and the micro-scale Thiele tube method. For an air-sensitive compound like **pentachlorodisilane**, these procedures must be adapted to be performed under an inert atmosphere.

A. Distillation Method under Inert Atmosphere

This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available and also serves as a means of purification.[5]

- Apparatus: A round-bottom flask, a distillation head with a condenser (e.g., Liebig or Allihn type), a thermometer or thermocouple placed to measure the vapor temperature, a receiving flask, and a heating mantle. The entire apparatus must be connected to a Schlenk line or glovebox to maintain an inert atmosphere.
- Procedure:

- The glassware is rigorously dried in an oven and assembled hot under a flow of inert gas to eliminate atmospheric moisture.
- The **pentachlorodisilane** sample is transferred to the distillation flask via cannula transfer under positive inert gas pressure. A magnetic stir bar or boiling chips are added to ensure smooth boiling.
- The system is gently heated. The liquid will begin to boil, and its vapor will rise through the distillation head.
- The thermometer bulb must be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the bottom of the condenser side-arm, to accurately measure the temperature of the vapor-liquid equilibrium.
- The temperature is recorded when the distillation rate is steady and a constant temperature is observed on the thermometer. This stable temperature is the boiling point at the measured system pressure (which should be recorded from a manometer).

B. Thiele Tube Method (Micro-scale)

This method is ideal for small sample volumes (<0.5 mL).[\[6\]](#)

- Apparatus: A Thiele tube, a high-temperature heating oil (e.g., mineral oil), a thermometer, a small sample vial (Durham tube), and a capillary tube sealed at one end.
- Procedure:
 - A small amount of **pentachlorodisilane** is placed in the sample vial.
 - The capillary tube is placed inside the vial with its open end submerged in the liquid.
 - The vial is attached to the thermometer and placed in the Thiele tube filled with heating oil.
 - The Thiele tube is heated gently. Initially, trapped air will bubble from the capillary tube.
 - Heating continues until a continuous and rapid stream of vapor bubbles emerges from the capillary, indicating that the vapor pressure of the sample has overcome the external pressure.[\[6\]](#)

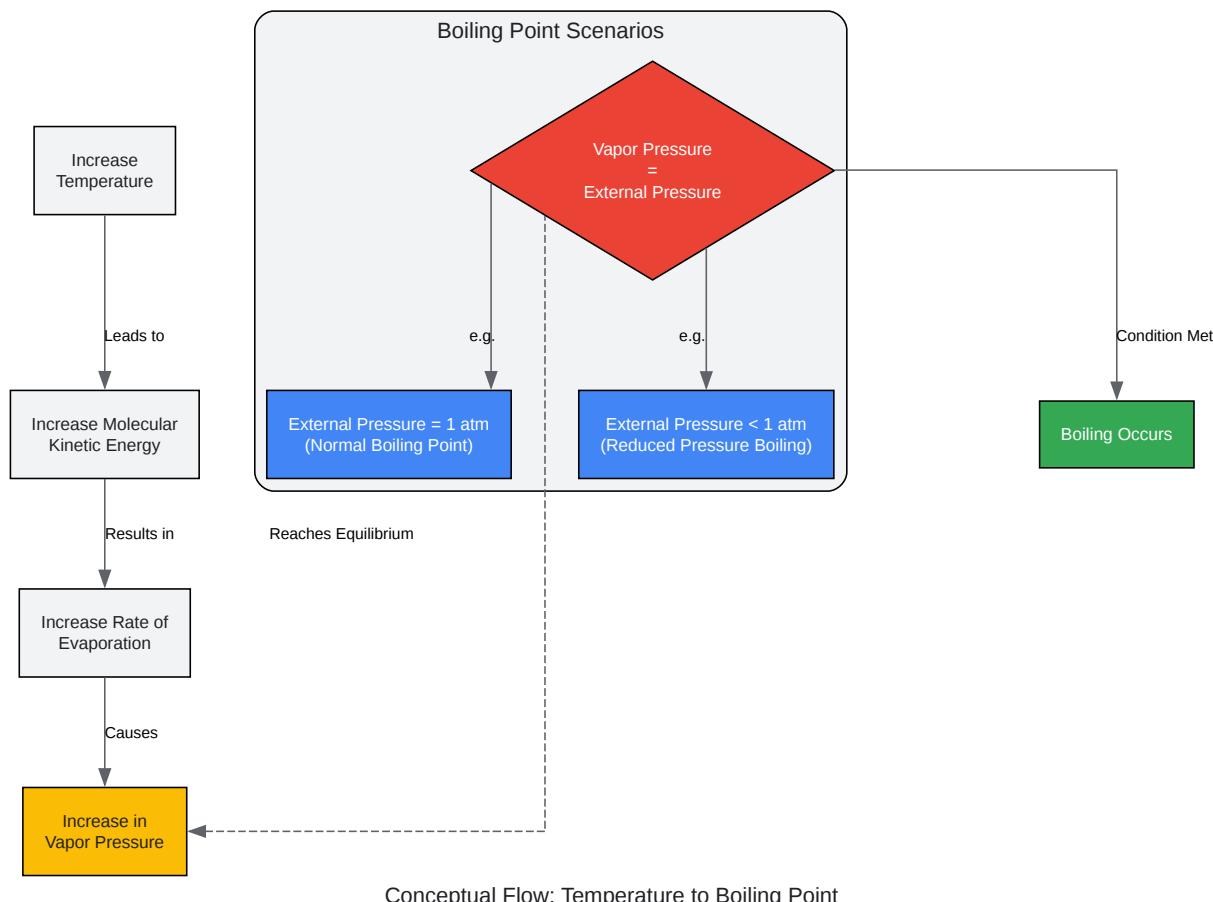
- The heat source is removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling ceases and the liquid is drawn back into the capillary tube. At this moment, the vapor pressure of the substance equals the pressure of the heating medium and atmosphere.[\[6\]](#)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.[\[7\]](#) For reactive chlorosilanes, static or dynamic methods are employed using specialized, corrosion-resistant apparatus.

A. Static Method

The static method involves placing the substance in a closed, evacuated container and measuring the equilibrium pressure at a constant, controlled temperature.

- Apparatus: A thermostatted, corrosion-resistant sample cell (e.g., stainless steel or Hastelloy) connected to a high-vacuum line and a high-precision pressure transducer.
- Procedure:
 - The sample of **pentachlorodisilane** is subjected to several freeze-pump-thaw cycles to remove dissolved gases and volatile impurities.[\[4\]](#)
 - The degassed sample is introduced into the evacuated measurement cell. The cell is sealed and placed in a thermostat bath to achieve the desired temperature.
 - The system is allowed to reach thermal and vapor-liquid equilibrium.
 - The pressure inside the cell, measured by the transducer, is recorded as the vapor pressure at that specific temperature.
 - Measurements are repeated at various temperatures to generate a vapor pressure curve.


B. Dynamic Method (Ebulliometry)

The dynamic method involves measuring the boiling temperature of the liquid at a controlled, constant pressure. An ebulliometer is a specialized instrument for this purpose.[\[8\]](#)[\[9\]](#)

- Apparatus: A glass or metal ebulliometer, which consists of a boiler, a thermowell for a precision thermometer (e.g., a platinum resistance thermometer), a Cottrell pump to spray the boiling liquid and vapor over the thermometer, a condenser, and a connection to a pressure control system.[8][9]
- Procedure:
 - The **pentachlorodisilane** sample is placed in the ebulliometer boiler.
 - The system is connected to a pressure control system and set to a desired sub-atmospheric pressure.
 - The sample is heated to boiling. The Cottrell pump ensures that the thermometer is wetted with a thin film of liquid in equilibrium with its vapor, preventing superheating and ensuring an accurate temperature reading.
 - The stable temperature measured at the set pressure is the boiling point at that pressure. By definition, this pressure is the vapor pressure of the liquid at the measured temperature.
 - The process is repeated at different controlled pressures to obtain a series of data points for the vapor pressure curve.[9]

Conceptual Relationship: Temperature, Vapor Pressure, and Boiling

The vapor pressure of a liquid increases non-linearly with temperature. As more thermal energy is supplied to the liquid, the kinetic energy of its molecules increases, allowing a greater fraction of molecules to escape into the vapor phase. The boiling point is reached when this vapor pressure becomes equal to the pressure of the surrounding environment. The following diagram illustrates this fundamental relationship.

[Click to download full resolution via product page](#)

Caption: Relationship between temperature, vapor pressure, and boiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pentachlorodisilane (31411-98-0) for sale [vulcanchem.com]
- 2. Item - Vapor Pressure of Dichlorosilane, Trichlorosilane, and Tetrachlorosilane from 300 K to 420 K - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aelabgroup.com [aelabgroup.com]
- 8. Ebulliometer - Wikipedia [en.wikipedia.org]
- 9. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of Pentachlorodisilane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12657859#pentachlorodisilane-boiling-point-and-vapor-pressure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com